molecular formula C14H10BrFN2O4 B4960967 N-(4-bromo-2-fluorophenyl)-2-(4-nitrophenoxy)acetamide

N-(4-bromo-2-fluorophenyl)-2-(4-nitrophenoxy)acetamide

Cat. No. B4960967
M. Wt: 369.14 g/mol
InChI Key: ABIONFFOQRGFNG-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(4-nitrophenoxy)acetamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-(4-bromo-2-fluorophenyl)-2-(4-nitrophenoxy)acetamide exerts its biological effects by inhibiting the activity of specific enzymes, including protein kinases and phosphatases, which play critical roles in various cellular processes. This compound has been shown to inhibit the activity of protein kinase C (PKC), a family of serine/threonine kinases that regulate various cellular functions, including cell growth, differentiation, and apoptosis. This compound also inhibits the activity of protein phosphatase 2A (PP2A), a serine/threonine phosphatase that regulates various signaling pathways in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the modulation of neuronal activity. This compound has also been shown to affect the function of ion channels and neurotransmitter receptors, which are involved in the regulation of neuronal activity.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(4-bromo-2-fluorophenyl)-2-(4-nitrophenoxy)acetamide is its specificity for PKC and PP2A, which allows for the selective modulation of these enzymes without affecting other cellular processes. This compound also has a relatively low toxicity profile, making it suitable for use in various in vitro and in vivo experiments. However, the synthesis of this compound requires specialized equipment and expertise, which may limit its availability to researchers.

Future Directions

There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-2-(4-nitrophenoxy)acetamide, including the development of new drugs based on its structure, the investigation of its effects on other cellular processes, and the exploration of its potential applications in various disease models. Additionally, the use of this compound as a tool in biochemical and cellular studies is likely to continue, as researchers seek to unravel the complex mechanisms underlying cellular signaling pathways.

Synthesis Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4-nitrophenoxy)acetamide involves a series of chemical reactions that require specialized equipment and expertise. One of the commonly used methods for synthesizing this compound is the reaction between 4-bromo-2-fluoroaniline and 4-nitrophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-(4-nitrophenoxy)acetamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the significant applications of this compound is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has also been used as a tool in biochemical and cellular studies to investigate the mechanism of action of various proteins and enzymes.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O4/c15-9-1-6-13(12(16)7-9)17-14(19)8-22-11-4-2-10(3-5-11)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIONFFOQRGFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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